Phthalic Acid-d4
Overview
Description
Phthalic Acid-d4 is a deuterated form of phthalic acid, where four hydrogen atoms are replaced by deuterium atoms. This compound has the molecular formula C8H2D4O4 and a molecular weight of 170.16 g/mol . It appears as a white to off-white crystalline solid and is slightly soluble in solvents like dimethyl sulfoxide and methanol . This compound is primarily used in mass spectrometry and nuclear magnetic resonance (NMR) research due to its ability to label organic compounds, making it useful for tracing reaction pathways and intermediates .
Mechanism of Action
Target of Action
Phthalic Acid-d4, a deuterated variant of Phthalic Acid, is primarily used as an organic reagent in the synthesis of phthalates . Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . The primary targets of this compound are therefore the enzymes and receptors involved in these biological processes .
Mode of Action
This compound interacts with its targets by undergoing hydrolysis in the presence of water or alcohols, forming Phthalic Acid . Phthalic Acid and its derivatives are known to have a variety of biological effects, including antioxidant and anti-inflammatory properties .
Biochemical Pathways
This compound, as a final common metabolite of phthalic acid esters (PAEs), plays a significant role in the degradation of these compounds . Under aerobic or anaerobic conditions, numerous bacterial strains, a small number of fungi, yeast, and algae have been shown to breakdown phthalates . The degradation of phthalates by microbes is influenced by many factors including pH, temperature, salinity, availability of oxygen and nutrients .
Pharmacokinetics
It is known that phthalates, including this compound, can leach from medical products, leading to potential exposure . The total phthalate concentration leached from medical products can range significantly . DEHP, a major phthalate, was found in 99% of the samples analyzed, with the highest amount leached from respiratory support devices .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its ability to undergo hydrolysis and form Phthalic Acid and its derivatives . These compounds have a variety of biological effects, including antioxidant and anti-inflammatory properties . Prolonged exposure to this compound may lead to chronic effects such as asthma or other respiratory problems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is highly reactive with water and alcohols, and can undergo hydrolysis to form Phthalic Acid . The rate and extent of this reaction can be influenced by factors such as temperature, pH, and the presence of other substances
Preparation Methods
Phthalic Acid-d4 can be synthesized through the heavy hydrogen substitution reaction of phthalic anhydride in heavy water (D2O). This reaction typically requires elevated temperatures to proceed efficiently . The general reaction scheme involves the substitution of hydrogen atoms in phthalic anhydride with deuterium atoms from heavy water, resulting in the formation of this compound.
Chemical Reactions Analysis
Phthalic Acid-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic anhydride.
Substitution: The carboxyl groups in this compound can participate in esterification reactions to form phthalate esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium amalgam. The major products formed from these reactions include phthalic anhydride and various phthalate esters .
Scientific Research Applications
Phthalic Acid-d4 is widely used in scientific research due to its deuterium labeling, which provides several advantages:
Mass Spectrometry: It is used as an internal standard to improve the accuracy and precision of quantitative analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: This compound is employed to study the structure and dynamics of proteins and other molecules.
Drug Synthesis: It is used in the synthesis of deuterated drugs, which can have improved pharmacokinetic and metabolic profiles.
Environmental Studies: This compound is used to trace the reaction pathways and intermediates of phthalates in environmental samples.
Comparison with Similar Compounds
Phthalic Acid-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phthalic Acid: The non-deuterated form with the molecular formula C8H6O4.
Isophthalic Acid: An isomer of phthalic acid with carboxyl groups in the meta position.
Terephthalic Acid: Another isomer with carboxyl groups in the para position.
The deuterium labeling in this compound provides unique advantages in research applications, such as improved accuracy in mass spectrometry and NMR spectroscopy .
Properties
IUPAC Name |
3,4,5,6-tetradeuteriophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGIFLGASWRNHJ-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583538 | |
Record name | (~2~H_4_)Benzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87976-26-9 | |
Record name | (~2~H_4_)Benzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87976-26-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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